molecular formula C6H6BrN3S B1343338 1-(5-Bromopyridin-2-yl)thiourea CAS No. 31430-38-3

1-(5-Bromopyridin-2-yl)thiourea

Cat. No. B1343338
M. Wt: 232.1 g/mol
InChI Key: BWEBPIDYSNIWEB-UHFFFAOYSA-N
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Patent
US08420642B2

Procedure details

1.1 Ammoniumthiocyanat (76 mmol, 1.2 eq.) is dissolved in acetone (75 ml) and benzoylchloride (1 eq.) is added dropwise. 20 min after stirring at RT, the reaction is heated to reflux. 2-Amino-5-bromopyridine (71 mmol) in acetone (50 ml) is added and 30 min heated to reflux. Afterwards, the reaction solution is poured onto ice. The precipitate is filtered and washed with water/methanol (1:1). The precipitate is dissolved in 2M NaOH (120 ml) at 80° C. and stirred 10 min at 80° C. The solution is poured into an HCl solution (5%) at 0° C. The pH of the solution is adjusted to 8 with a saturated Na2CO3 solution. The resulting precipitate is filtered and washed with water. (5-Bromo-pyridine-2-yl)-thiourea (“1”) is obtained after drying in vacuo at 40° C. as a pale yellow solid in a yield of 63%. HPLC (method C): 1.43 min; LC-MS (method A): 1.062 min, 231.95 (MH+).
Quantity
76 mmol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
71 mmol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[NH4+].C(Cl)(=O)C1C=CC=CC=1.[NH2:14][C:15]1[CH:20]=[CH:19][C:18]([Br:21])=[CH:17][N:16]=1>CC(C)=O>[Br:21][C:18]1[CH:19]=[CH:20][C:15]([NH:14][C:2]([NH2:3])=[S:1])=[N:16][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
76 mmol
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
75 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
71 mmol
Type
reactant
Smiles
NC1=NC=C(C=C1)Br
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
20 min after stirring at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction is heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
ADDITION
Type
ADDITION
Details
Afterwards, the reaction solution is poured onto ice
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
WASH
Type
WASH
Details
washed with water/methanol (1:1)
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate is dissolved in 2M NaOH (120 ml) at 80° C.
STIRRING
Type
STIRRING
Details
stirred 10 min at 80° C
Duration
10 min
ADDITION
Type
ADDITION
Details
The solution is poured into an HCl solution (5%) at 0° C
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=CC(=NC1)NC(=S)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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